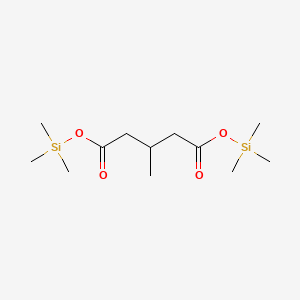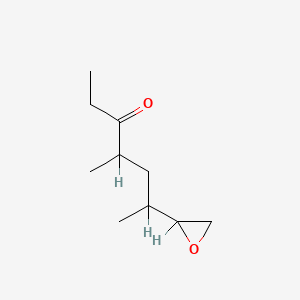
3-Heptanone, 4-methyl-6-oxiranyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Heptanone, 4-methyl-6-oxiranyl-: is an organic compound with the molecular formula C10H18O2. It is a ketone with an oxiranyl group (epoxide) and a methyl group attached to the heptanone backbone. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanone, 4-methyl-6-oxiranyl- can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-heptanone with an epoxidizing agent to introduce the oxiranyl group. The reaction conditions typically include the use of a strong base and an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled temperature and pressure .
Industrial Production Methods
In industrial settings, the production of 3-Heptanone, 4-methyl-6-oxiranyl- may involve large-scale epoxidation processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Heptanone, 4-methyl-6-oxiranyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The oxiranyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxiranyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted ketones and alcohols .
Applications De Recherche Scientifique
3-Heptanone, 4-methyl-6-oxiranyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 3-Heptanone, 4-methyl-6-oxiranyl- involves its interaction with specific molecular targets and pathways. The oxiranyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their activity. This interaction can affect various biological processes, including signal transduction and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Heptanone, 6-methyl-: Similar in structure but lacks the oxiranyl group.
4-Methyl-3-heptanol: Contains a hydroxyl group instead of a ketone.
4-Methyl-3-heptanone: Lacks the oxiranyl group but has a similar backbone.
Uniqueness
3-Heptanone, 4-methyl-6-oxiranyl- is unique due to the presence of both a ketone and an oxiranyl group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various applications .
Propriétés
Numéro CAS |
63324-22-1 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
4-methyl-6-(oxiran-2-yl)heptan-3-one |
InChI |
InChI=1S/C10H18O2/c1-4-9(11)7(2)5-8(3)10-6-12-10/h7-8,10H,4-6H2,1-3H3 |
Clé InChI |
LQHJAQYQAYERCP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C)CC(C)C1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B13950019.png)
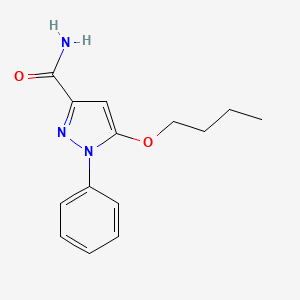


![[2-(Aminomethyl)-4-methylphenyl]methanol](/img/structure/B13950062.png)
![1-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-deoxy-alpha-L-mannofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B13950063.png)
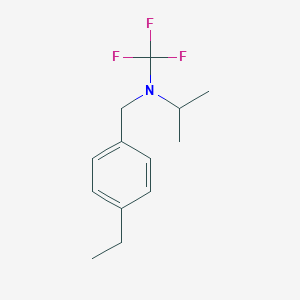
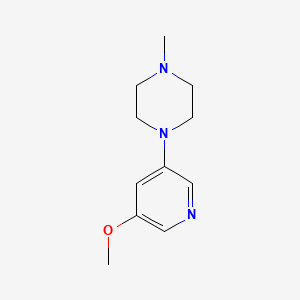


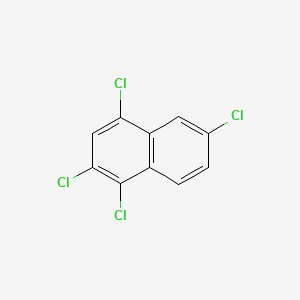
![1H-Thiopyrano[3,2-D]pyrimidine](/img/structure/B13950092.png)
![3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B13950093.png)
